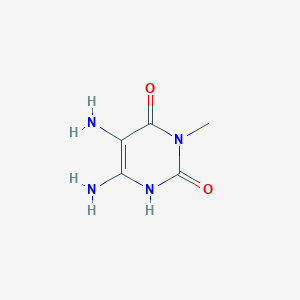

5,6-diamino-3-methylpyrimidine-2,4(1H,3H)-dione

Overview

Description

The compound 5,6-diamino-3-methylpyrimidine-2,4(1H,3H)-dione is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications.

Synthesis Analysis

The synthesis of pyrimidine derivatives can be achieved through various methods. An efficient, catalyst-free synthesis of related compounds has been reported, where derivatives of 6-hydroxypyrimidine-2,4(1H,3H)-dione were synthesized using a multicomponent reaction in an aqueous ethanol medium. This method boasts green chemistry credentials, such as metal-free synthesis and avoidance of column chromatography, leading to higher yields and faster reaction times . Another study describes a one-pot synthesis of 6-aminopyrimidin-4(3H)-ones derivatives without a catalyst, yielding new substituted pyrimidoquinoline and bispyrimidinones . Additionally, the reaction of 1,3-diones with dinucleophiles has been shown to produce 5-acylpyrimidines and dihydroquinazolinones .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by the presence of a pyrimidine ring, which can be substituted at various positions to yield a wide array of compounds with different properties. The structure of these compounds is typically confirmed using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectrometry .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, including condensation with aldehydes and reactions with amines. For instance, 6-methylpyrimidine-2,4(1H,3H)-dione reacts with diethylamine and formaldehyde to produce 5-diethylaminomethyl-6-methyl-2,4-dihydroxypyrimidine . These reactions are influenced by factors such as molar ratios of reactants, solvent choice, and reaction time.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. These properties include solubility, melting point, and biological activity. For example, the antioxidant activity of certain pyrimidine derivatives has been evaluated using ABTS and DPPH radical scavenging assays, with some compounds showing excellent potency . The anti-inflammatory activity of 5-diethylaminomethyl-6-methyl-2,4-dihydroxypyrimidine has been demonstrated through the mouse ear swelling method, indicating significant effects compared to a blank sample .

Scientific Research Applications

Synthesis and Chemical Properties

- The compound 5,6-diamino-3-methylpyrimidine-2,4(1H,3H)-dione and its derivatives have been extensively studied for their synthesis and chemical properties. For instance, research by Dong (2010) focused on synthesizing derivatives like 5-diethylaminomethyl-6-methylpyrimidine-2,4-dihydroxyl-dione, exploring various factors affecting the reaction yield and evaluating their anti-inflammatory activity, which showed remarkable results (Dong, 2010). Similarly, Gerhardt and Egert (2015) studied the cocrystallization of 6-chlorouracil and its derivatives with triazine and pyrimidine derivatives, contributing to the understanding of hydrogen-bond-based synthon motifs (Gerhardt & Egert, 2015).

Application in Energetic Materials

- This compound and its derivatives have applications in the synthesis of energetic materials. Research by Bła̧dek et al. (2009) showed the application of thin layer chromatography in monitoring the synthesis of FOX-7, an energetic material, starting from compounds like 2-methylpyrimidine-4,6(1H,5H)-dione (Bła̧dek et al., 2009). Jalový et al. (2013) developed a process for the preparation of 1,1-diamino-2,2-dinitroethene, highlighting the crucial features for scalability and process safety, starting from related pyrimidine derivatives (Jalový et al., 2013).

Pharmaceutical Research

- In pharmaceutical research, derivatives of 5,6-diamino-3-methylpyrimidine-2,4(1H,3H)-dione have been synthesized and evaluated for their potential therapeutic activities. Kataev et al. (2014) synthesized oxo- and dioxothietane derivatives of the compound, revealing their hypotensive activity in pharmacological studies, which were comparable with those of reference drugs (Kataev et al., 2014). Meshcheryakova et al. (2022) studied the effect of pyrimidine-2,4(1H,3H)-dione thietanyl derivatives on free radical oxidation in whole blood and bone marrow, suggesting their potential in enhancing the body's adaptive capabilities and protective effects in extreme conditions (Meshcheryakova et al., 2022).

Spectral-Luminescent Studies

- The oxidation reactions of 5-hydroxy-6-methyluracil in aqueous alkaline solutions, forming trihydroxy-6-methylpyrimidine-2,4-dione, were investigated by Petrova et al. (2018), providing insights into the spectral-luminescent properties of these transformations (Petrova et al., 2018).

Structural Studies

- Research by Torre et al. (2009) focused on the crystal structure of hydrogen-bonded compounds like 6-amino-3-methyluracil-5-carbaldehyde, derived from 5,6-diamino-3-methylpyrimidine-2,4(1H,3H)-dione, highlighting the hydrogen-bonded ribbon containing various ring types (Torre et al., 2009).

properties

IUPAC Name |

5,6-diamino-3-methyl-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O2/c1-9-4(10)2(6)3(7)8-5(9)11/h6-7H2,1H3,(H,8,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNGVGMVHBVVSCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=C(NC1=O)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10360889 | |

| Record name | SS-3364 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10360889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6-diamino-3-methylpyrimidine-2,4(1H,3H)-dione | |

CAS RN |

40959-24-8 | |

| Record name | SS-3364 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10360889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Diethyl [(pyridin-2-yl)methylidene]propanedioate](/img/structure/B3032648.png)

![Diethyl 2-{[(6-amino-2-pyridinyl)amino]methylene}malonate](/img/structure/B3032651.png)

![3-Chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B3032653.png)

![[5-(4-Chlorophenyl)furan-2-yl]methanol](/img/structure/B3032655.png)

![3-Chloro-5-(trifluoromethyl)-2-({5-[1,2,2-tris(5-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}thiophen-2-yl)ethyl]thiophen-2-yl}methyl)pyridine](/img/structure/B3032659.png)

![4-{[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]oxy}-N-(3-pyridinylmethyl)benzenesulfonamide](/img/structure/B3032662.png)

![4-{[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]oxy}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B3032663.png)